Product packaging for AB-005(Cat. No.:CAS No. 895155-25-6)

AB-005

Cat. No.: B144013
CAS No.: 895155-25-6
M. Wt: 352.5 g/mol
InChI Key: MOBWRRIAIHYXLB-UHFFFAOYSA-N
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Description

Overview of Distinct Research Foci and Molecular Classes

Academic research utilizing the "AB-005" designation primarily focuses on two distinct areas:

Synthetic Cannabinoids: One prominent chemical compound referred to as this compound is a synthetic cannabinoid receptor agonist. This molecule belongs to the class of indole-based synthetic cannabinoids, featuring a 1-[(1-methylpiperidin-2-yl)methyl]-indole base and a tetramethylcyclopropyl group wikipedia.orgcaymanchem.com. Research in this area investigates the compound's affinity and activity at cannabinoid receptors (CB1 and CB2) and its potential implications as a psychoactive substance wikipedia.orgnih.gov. Its structure incorporates elements found in other synthetic cannabinoids like UR-144, XLR-11, AM-1248, and AM-1220 wikipedia.org. An azepane isomer of this compound, where the methylpiperidine group is replaced with methylazepane, has also been identified in research caymanchem.comglpbio.com.

Biological Agents (Antibodies/Proteins): In a different context, "this compound" can refer to biological agents, specifically antibodies or proteins used in research. For instance, research on influenza virus A has utilized an anti-HA2 antibody referred to as this compound nih.gov. Another example includes an anti-Newcastle disease virus (NDV) nucleocapsid protein monoclonal antibody designated this compound, used in studies investigating viral replication nih.gov. Additionally, activin B, a protein belonging to the TGF-β superfamily, has been referenced with a catalog number that includes "this compound" in studies related to colorectal cancer and follicle-stimulating hormone expression por-journal.comnih.gov.

These distinct applications highlight the diverse molecular classes associated with the "this compound" or similar nomenclature, ranging from small synthetic organic molecules to larger biological macromolecules like antibodies and proteins.

Rationale for Disambiguation and Comprehensive Analysis in Scientific Literature

A comprehensive analysis of research findings requires precise identification of the molecular entity under investigation. For synthetic cannabinoids like this compound, detailed research findings include binding affinities to cannabinoid receptors. Studies have reported that this compound exhibits high affinity for both CB1 (Ki = 5.5 nM) and CB2 receptors (Ki = 0.48 nM) wikipedia.org. Research has also explored its functional properties, noting that this compound showed lower efficacy than Δ9-THC at both receptor subtypes nih.gov. The azepane isomer of this compound, however, displayed no affinity for the CB1 receptor at concentrations up to 10 µM and was characterized as a moderately potent CB2-selective antagonist nih.gov. Analytical methods for detecting synthetic cannabinoids, including this compound, in biological samples like oral fluid have also been developed and validated in forensic and research settings oup.comoup.comuniroma1.it.

In the realm of biological agents, research findings associated with "this compound" relate to their specific biological functions and applications. The anti-HA2 antibody (this compound) has been used in strategies to develop bispecific antibodies against influenza virus A nih.gov. The anti-NDV NP monoclonal antibody (this compound) has been utilized in indirect immunofluorescence assays to detect viral proteins and investigate inhibition of viral replication nih.gov. Studies involving activin B (referenced with a catalog number containing "this compound") have explored its role in regulating gene expression and its implications in cancer biology por-journal.comnih.gov.

To mitigate confusion and facilitate accurate interpretation of research, it is imperative that scientific publications clearly specify the full chemical name, CAS registry number, PubChem CID, or a precise description of the biological agent (e.g., antibody target, protein name, source, and catalog number) when using abbreviated designations like "this compound". This practice ensures that researchers can correctly identify the subject of study and integrate findings within the appropriate scientific context.

Table 1: Properties of Synthetic Cannabinoid this compound

PropertyValueSource
Molecular FormulaC₂₃H₃₂N₂O wikipedia.orgcaymanchem.com
Molar Mass352.522 g·mol⁻¹ wikipedia.org
CAS Number895155-25-6 wikipedia.orgcaymanchem.com
PubChem CID11537652 wikipedia.orgcharchem.org
CB1 Receptor Ki5.5 nM wikipedia.org
CB2 Receptor Ki0.45 nM (Note: Source wikipedia.org states 0.48 nM, Source caymanchem.com states 0.45 nM) wikipedia.orgcaymanchem.com

Table 2: Properties of this compound Azepane Isomer

PropertyValueSource
Molecular FormulaC₂₃H₃₂N₂O caymanchem.comglpbio.com
Formula Weight352.5 caymanchem.comglpbio.com
CAS Number1445751-74-5 caymanchem.comglpbio.com
CB1 Receptor AffinityNo affinity observed at concentrations up to 10 µM nih.gov
CB2 Receptor ActivityModerately potent antagonist nih.gov

Table 3: Examples of Biological Agents Referenced with "this compound" or Similar Nomenclature

Agent DescriptionResearch FocusRelated Identifier/Catalog NumberSource
Anti-HA2 antibodyDevelopment of bispecific antibodies against influenza virus AThis compound nih.gov
Anti-Newcastle disease virus (NDV) NP mAbDetection of viral proteins, inhibition of viral replicationThis compound (Qianxun Biological) nih.gov
Human recombinant activin BRegulation of gene expression, colorectal cancer research659-AB-005/CF (R&D Systems) por-journal.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N2O B144013 AB-005 CAS No. 895155-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)14-16-10-8-9-13-24(16)5/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBWRRIAIHYXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCCCN4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017492
Record name {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895155-25-6
Record name [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895155-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AB-005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-005
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY5M47AYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ab 005 As a Synthetic Cannabinoid Receptor Ligand: Advancing Cannabinoid Pharmacology

Structural Design and Chemical Precursors

The molecular structure of AB-005 incorporates key motifs found in other synthetic cannabinoids, contributing to its pharmacological profile wikipedia.org. Its formal name is 1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl-methanone, with a molecular formula of C₂₃H₃₂N₂O and a molecular weight of 352.513 g/mol unodc.org.

Indole-Based Scaffold Analogues and Derivations

This compound is built upon a 1-[(1-methylpiperidin-2-yl)methyl]-indole base caymanchem.comglpbio.com. The indole (B1671886) scaffold (1H-benzo[b]pyrrole) is a bicyclic heterocycle that is a common structural component in numerous biologically active compounds, including many synthetic cannabinoids rsc.orgdovepress.commdpi.comtandfonline.comresearchgate.net. This indole base is characteristic of a series of potent synthetic cannabinoids, such as AM1220, AM1241, and AM1248 caymanchem.comcaymanchem.com. The attachment of the (1-methyl-2-piperidinyl)methyl substituent to the indole nitrogen (N1 position) is a derivation observed in compounds like AM-1248 and AM-1220 wikipedia.org.

Influence of Cyclopropyl (B3062369) Groups on Receptor Interactions

A notable feature of the this compound structure is the presence of a 2,2,3,3-tetramethylcyclopropyl group wikipedia.orgcaymanchem.com. This specific cyclopropane (B1198618) moiety is also found in other synthetic cannabinoids, including UR-144 and XLR-11 wikipedia.org. Research into synthetic cannabinoids suggests that the addition of a tetramethylcyclopropyl group has, in certain instances, been associated with increased selectivity for the peripheral cannabinoid CB2 receptor caymanchem.com. Studies on different scaffolds have also investigated the effect of incorporating cyclopropyl moieties on cannabinoid receptor binding and activity mdpi.com.

Cannabinoid Receptor Pharmacology and Ligand Interactions

This compound functions as a ligand for cannabinoid receptors, specifically interacting with both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) wikipedia.orgcaymanchem.com.

In Vitro Radioligand Binding Affinity Profiling

In vitro studies utilizing radioligand binding assays are commonly employed to determine the affinity of compounds for cannabinoid receptors kcl.ac.ukcsic.es. These assays involve incubating isolated CB1 and/or CB2 receptors with a radiolabeled cannabinoid ligand, such as [³H] CP55940, and assessing the displacement of the radioligand by varying concentrations of the test compound kcl.ac.ukcsic.esmdpi.com. The binding affinity is typically expressed as a Ki value, which represents the inhibition constant and indicates the concentration of the ligand required to occupy 50% of the receptor binding sites kcl.ac.ukcsic.es. Lower Ki values indicate higher binding affinity.

Research has shown that this compound exhibits high affinity for both CB1 and CB2 receptors wikipedia.orgcaymanchem.com.

In vitro radioligand binding studies have determined the binding affinity of this compound for the central cannabinoid receptor (CB1). This compound was reported to have a high affinity for CB1 receptors with a Ki value of 5.5 nM wikipedia.org.

This compound also demonstrates high affinity for the peripheral cannabinoid receptor (CB2) wikipedia.orgcaymanchem.com. In vitro binding assays established a Ki value of 0.48 nM for this compound at the CB2 receptor wikipedia.org. Comparing the Ki values for CB1 and CB2 receptors reveals that this compound has a higher binding affinity for the CB2 receptor (Ki = 0.48 nM) compared to the CB1 receptor (Ki = 5.5 nM) wikipedia.org. This difference in affinity suggests a degree of selectivity for the CB2 receptor. The presence of structural features like the tetramethylcyclopropyl group has been implicated in influencing CB2 receptor selectivity in synthetic cannabinoids caymanchem.com.

The binding affinities of this compound for CB1 and CB2 receptors are summarized in the table below:

ReceptorKi (nM)
CB15.5
CB20.48

Functional Agonism/Antagonism Characterization

This compound has been characterized as a synthetic cannabinoid receptor ligand vulcanchem.com. Research indicates that this compound acts as an agonist at both the CB1 and CB2 receptors nih.gov. Early studies reported high affinity for both receptor subtypes, with a Ki value of 5.5 nM for CB1 and 0.48 nM for CB2 receptors wikipedia.org. This suggests a preference for the CB2 receptor in binding affinity wikipedia.org.

Functional assays, such as cAMP accumulation assays, are used to investigate the functional properties of cannabinoid compounds. Activation of CB1 and CB2 receptors, which are Gi-coupled receptors, typically results in decreased cAMP levels nih.govmdpi.com. Studies evaluating the functional activity of this compound have shown it to be an agonist, albeit with lower efficacy compared to Δ9-THC in some contexts nih.gov. In contrast, a derivative with an azepane ring, the this compound azepane isomer, showed no activation of CB receptors in functional assays, suggesting it may function as a moderately potent CB2-selective antagonist despite showing some affinity for the CB2 receptor nih.gov.

The binding affinities of this compound for CB1 and CB2 receptors have been reported as follows:

ReceptorKi (nM)
CB15.5
CB20.48

Data compiled from search results wikipedia.org.

Structure-Activity Relationship (SAR) Studies in Cannabinoid Receptor Modulation

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its interaction with biological targets, such as cannabinoid receptors nih.govbiomolther.org. For this compound, SAR studies have focused on the impact of variations in the N1 substituted indole side chain and the contributions of the tetramethylcyclopropyl moiety to receptor activity and selectivity caymanchem.comresearchgate.net.

Elucidation of N1 Substituted Indole Side Chain Variations on CB2 Activity

The N1 position of the indole base is a key site for substitution in synthetic cannabinoids, and variations at this position can significantly affect activity at cannabinoid receptors, particularly CB2 researchgate.net. Research has explored a series of aminoalkylindoles with different N1 substituents to understand their impact on CB2 receptor activity researchgate.net. Studies have shown that certain N1 nonaromatic side chain variants can lead to potent agonists at the CB2 receptor researchgate.net. Even some polar side chains, such as alcohols and oxazolidinones, have been found to be well-tolerated for maintaining CB2 receptor activity, while others, like amides and acids, resulted in compounds with weaker or no activity researchgate.net. Aromatic side chains at the N1 position have also yielded high-affinity CB2 receptor agonists, though generally less potent in in vitro functional assays compared to nonaromatic analogues researchgate.net.

Investigation of Tetramethylcyclopropyl Moiety Contributions to Receptor Selectivity

The presence of the tetramethylcyclopropyl group is a notable feature of this compound's structure, shared with other synthetic cannabinoids like UR-144 and XLR-11 wikipedia.org. The addition of a tetramethylcyclopropyl group has, in some cases, been shown to increase the selectivity of synthetic cannabinoids for the peripheral CB2 receptor caymanchem.comsrdpharma.com. Studies investigating various 3-acyl substituents on indol-3-ylcycloalkyl ketones found that the tetramethylcyclopropyl group specifically led to high-affinity CB2 agonists researchgate.net. This suggests that this moiety plays a significant role in directing the compound's activity towards the CB2 receptor caymanchem.comresearchgate.netsrdpharma.com.

Applications in Preclinical Pharmacological Research

This compound and similar synthetic cannabinoids are valuable tools in preclinical pharmacological research, particularly for studying the endocannabinoid system and the roles of CB1 and CB2 receptors vulcanchem.comucalgary.cacreative-biolabs.com.

Development of Receptor-Selective Cannabimimetics for Mechanistic Studies

The development of receptor-selective ligands like this compound is crucial for dissecting the specific roles of CB1 and CB2 receptors in various physiological and pathophysiological processes mdpi.comportlandpress.com. While this compound shows affinity for both receptors, its reported preference for CB2 makes it a useful tool for studies aimed at understanding the functions of this receptor wikipedia.orgvulcanchem.com. CB2 receptors are predominantly expressed in immune cells and are involved in modulating immune responses and inflammation, making selective CB2 agonists of interest for research into conditions like chronic pain and inflammatory diseases mdpi.commdpi.com. By using compounds with defined receptor selectivity, researchers can investigate the mechanisms by which activating or blocking a specific receptor subtype influences cellular signaling pathways and physiological outcomes mdpi.comportlandpress.com.

Methodologies for Forensic and Analytical Identification in Research Contexts

In research, particularly when dealing with synthetic compounds, accurate identification and characterization are paramount. Methodologies for forensic and analytical identification are employed to confirm the identity and purity of synthetic cannabinoids like this compound liu.edunih.gov. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for drug identification liu.edu. GC-MS separates components of a mixture and provides mass spectral data that can be compared against reference libraries for identification liu.educaymanchem.com. This is essential in research contexts to ensure the integrity of experiments and the reliability of results obtained using these compounds. The use of analytical reference standards and spectral databases, such as those containing GC-MS data of forensic drug standards, aids in the screening and identification of unknown substances, including synthetic cannabinoids caymanchem.comcaymanchem.com.

Ab 5: a Diazonamide a Variant and Ornithine δ Aminotransferase Oat Inhibitor in Anticancer Research

Novel Antimitotic Mechanisms Independent of Classical Tubulin Binding

Research into the antimitotic properties of Diazonamide A and its variants, including AB-5, has revealed a mechanism that diverges significantly from the well-established targeting of tubulin, the primary component of microtubules essential for cell division. Instead, these compounds have been found to interact with Ornithine δ-Aminotransferase (OAT), an enzyme previously understood primarily for its role in amino acid metabolism.

Identification and Validation of Ornithine δ-Aminotransferase (OAT) as a Primary Molecular Target

Ornithine δ-Aminotransferase (OAT) has been identified and validated as a key molecular target for Diazonamide A and its related variants like AB-5. Studies have shown that these compounds bind to OAT, and this interaction is critical for their ability to block cancer cell division. mdpi.comresearchgate.net This finding was significant because OAT was not previously considered a target for antimitotic agents. The binding of these compounds to OAT occurs instead of binding to tubulin, which is the target of many established chemotherapies. mdpi.com

Characterization of OAT's Unrecognized Role in Cell Division and Spindle Assembly

Beyond its known metabolic function in converting ornithine to glutamate-γ-semialdehyde, OAT has been discovered to possess a novel and previously unrecognized role in controlling cell mitosis. mdpi.compnas.org This mitotic function appears to be unrelated to its enzymatic activity in amino acid metabolism, as studies indicate that Diazonamide A does not impede OAT enzymatic activity. pnas.org Instead, OAT has been found to be important for proper spindle assembly in human cancer cells and in Xenopus egg extracts. pnas.org Perturbations in OAT levels or function, such as through siRNA-mediated knockdown, have demonstrated a critical requirement for OAT in the formation of bipolar spindles. pnas.org

Research findings highlight the impact of OAT modulation on cellular processes related to division:

InterventionEffect on OAT LevelsEffect on Spindle AssemblyObserved Cellular PhenotypeSource
siRNA targeting OATKnockdownInhibition of bipolar spindle formationChromosome misalignments, Multinucleation pnas.org
Exogenous OAT expressionIncreasedReversal of defectsRescue from cell death and mitosis defects pnas.org

These findings suggest that OAT facilitates spindle assembly through a mechanism distinct from its metabolic role. pnas.org

Preclinical Efficacy in Oncological Models

Preclinical studies have begun to evaluate the efficacy of compounds targeting OAT, such as AB-005 and Diazonamide A, in various oncological models, primarily focusing on in vitro cellular assessments.

In Vitro Cellular Efficacy Assessments

In vitro studies are crucial for understanding the direct impact of potential anticancer agents on cancer cells. For compounds like this compound that target OAT, these assessments have focused on evaluating their effects on cell division, viability, and cell cycle progression.

Cell Cycle Arrest Analysis (e.g., G2/M Boundary Arrest)

Disruption of spindle assembly typically activates the spindle assembly checkpoint (SAC), a surveillance mechanism that delays or arrests the cell cycle at the G2/M transition or during mitosis to prevent chromosome missegregation. wikipedia.orgebi.ac.ukfrontiersin.orgmdpi.com Given that OAT is required for proper spindle assembly and its ablation leads to mitosis defects, it is expected that inhibition of OAT by compounds like this compound would induce cell cycle arrest at the G2/M phase or cause mitotic arrest. pnas.org The observed phenotypes in OAT-deficient cells, including abnormal spindle formations and chromosome misalignments, are consistent with a failure to properly progress through mitosis, likely due to activation of the spindle checkpoint. pnas.org This ultimately results in aberrant cell division and the formation of multinucleated cells. pnas.org

In Vivo Efficacy in Human Tumor Xenograft Models

Studies have investigated the in vivo efficacy of AB-5 in human tumor xenograft models implanted in nude mice. These preclinical models are crucial for evaluating the potential of novel compounds to inhibit tumor growth and progression within a living system.

Tumor Growth Inhibition Studies in Nude Mice

AB-5 has been evaluated for its ability to inhibit the growth of human tumor xenografts in nude mice. In studies comparing AB-5 to established antimitotic agents like paclitaxel (B517696) and vinblastine (B1199706), AB-5 demonstrated substantive therapeutic efficacy. nih.govnih.gov For instance, in nude mice bearing xenografted human tumors, including HCT116 (colon), PC3 (prostate), and MDA-MB-435 (breast) tumor cells, AB-5 at a dose of 20 mg/kg administered on a Monday, Wednesday, and Friday schedule for two weeks (q2–3dX6) showed comparable efficacy to paclitaxel and vinblastine sulfate (B86663) under certain conditions. nih.govidrblab.net Efficacy was also reported to be comparable at lower doses (7.5 and 2.5 mg/kg) of both AB-5 and paclitaxel when administered for 6 consecutive days. nih.gov Analysis of tumors treated with AB-5 showed significant induction in the level of phosphorylated histone H3, suggesting that AB-5 acts as an antimitotic in vivo, consistent with its in vitro activity. idrblab.net

Evaluation of Efficacious Compound Levels within Tumors

To understand the relationship between systemic exposure and anti-tumor activity, the levels of AB-5 within xenografted tumors have been assessed. Measurements of AB-5 levels in subcutaneous xenografted tumors were found to be approximately 10-fold above the average in vitro GI50 values 48 hours after injection. idrblab.netrcsb.org This suggests that efficacious concentrations of the compound are achieved and maintained within the tumor microenvironment following administration in preclinical models.

Pharmacokinetic and Metabolic Characterization in Preclinical Systems

Understanding the pharmacokinetic and metabolic profile of a compound is essential for assessing its behavior within a biological system and predicting its potential clinical utility. Preclinical studies have characterized the absorption, distribution, metabolism, and excretion of AB-5.

Systemic Clearance and Apparent Half-Life Determination

Pharmacokinetic analysis of AB-5 in mice after a single intravenous bolus injection of 20 mg/kg revealed a low clearance rate. idrblab.netrcsb.org This low clearance suggested that the metabolism of AB-5 might be limited. idrblab.netrcsb.org The studies indicated an intermediate terminal half-life, predicting that efficacious levels of the compound could persist on a daily or every-other-day dosing schedule. idrblab.net Plasma levels at 24 hours after injection were approximately 15 ng/ml (21 nM), which is at or above the GI50 value for all tumors examined in vitro. idrblab.net

In Vitro Metabolic Stability and Metabolite Identification Using S9 Fractions (Murine and Human)

In vitro studies were conducted to assess the metabolic stability of AB-5 using S9 fractions from both murine and human liver. Analysis of AB-5 metabolism in a murine S9 assay demonstrated the generation of a single metabolite. idrblab.netrcsb.org This metabolite displayed a molecular weight change of +16 and a shift in chromatographic retention time, consistent with site-selective monohydroxylation. idrblab.netrcsb.org When the assay was repeated using human S9 fractions, an identical metabolic profile was obtained, indicating that the metabolism of AB-5 in mouse and human systems may be similar. idrblab.netrcsb.org

Preclinical Safety Profile Considerations and Differentiation from Tubulin-Binding Antimitotics

The OAT-mediated mechanism of action of AB-5 suggests a potentially distinct toxicity profile compared to conventional tubulin-binding antimitotics like taxanes and vinca (B1221190) alkaloids. nih.govpnas.orgresearchgate.net These traditional agents, which interfere with microtubule function by binding directly to tubulin, often cause significant toxicities in normal dividing tissues due to the ubiquitous role of tubulin in cell division. nih.govnih.govdovepress.com Common dose-limiting toxicities of tubulin-binding drugs include neutropenia and peripheral neuropathy, stemming from damage to rapidly dividing cells and nerve cells that rely on microtubules for transport. nih.govnih.gov

The viability of OAT-deficient mice suggests that OAT may be redundant for normal cell division, supporting the possibility that targeting OAT with compounds like AB-5 could offer a therapeutic window with reduced toxicity to normal tissues. nih.govresearchgate.net This differentiation in preclinical safety profiles highlights the potential of AB-5 and other OAT inhibitors as a new class of antimitotic agents with potentially improved tolerability compared to existing tubulin-targeting drugs. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis for Antimitotic Potency and OAT Inhibition

Limited structure-activity relationship analysis has been conducted on Diazonamide A and its analogs, including AB-5. Initial studies revealed that AB-5, a closely related analog of Diazonamide A, exhibited activity indistinguishable from the parent compound in standard cell viability assays. nih.govresearchgate.net This observation was significant as AB-5 offered advantages in synthesis, being achievable in fewer steps and higher yield. nih.govresearchgate.net

Further SAR analysis on truncated structures and modifications of Diazonamide analogs has been pursued to define a minimal pharmacophore and improve activity. patsnap.com For instance, an analog designated JP1838 was found to be as potent as AB-5, and its simplified structure facilitated extensive SAR studies. patsnap.com Modifications led to the identification of analogs with markedly improved activity. patsnap.com One such analog, JP2295, was reported to be significantly more potent than AB-5 in certain cancer xenograft models and demonstrated greater efficacy with less toxicity than docetaxel (B913) and vinorelbine. patsnap.com

Ab 1005: Advancements in Glial Cell Line Derived Neurotrophic Factor Gdnf Gene Therapy for Parkinson S Disease

Gene Therapy Construct Design and Delivery Modalities

The design and delivery of AB-1005 are critical components of its therapeutic strategy, aiming for targeted and sustained expression of GDNF in the brain.

AB-1005 utilizes an adeno-associated viral vector serotype 2 (AAV2) as its delivery vehicle. neurologylive.combiospace.com The AAV2 vector is a non-pathogenic virus that has been modified to carry the human GDNF transgene. askbio.combayer.com This vector is chosen for its ability to effectively transfer genetic material into neuronal cells. bayer.comaskbio.com

The core of the AB-1005 construct is the transgene for human glial cell line-derived neurotrophic factor (GDNF). bayer.comaskbio.com Once delivered into the target brain cells, the AAV2 vector enables stable and continuous expression of the GDNF protein. askbio.combayer.combiospace.com Spatiotemporal control is achieved through the delivery method; the therapy is administered directly into specific, localized regions of the brain, ensuring that GDNF expression is concentrated where it is most needed. askbio.comaskbio.com

AB-1005 is administered directly to the brain via a neurosurgical procedure. askbio.combayer.com Specifically, it employs MRI-monitored convection-enhanced delivery (CED) to infuse the gene therapy into the putamen, a key brain structure affected by Parkinson's disease. bayer.comaskbio.comcureparkinsons.org.ukneurology.org The CED method uses a pressure gradient to distribute the therapy over a larger volume within the putamen than would be possible through simple diffusion. nih.govuky.edu This technique is designed to achieve significant and targeted coverage of the infused structure. cureparkinsons.org.uknih.gov In a Phase 1b study, this delivery method achieved its goal, demonstrating substantial coverage of the putamen. neurologylive.com

Table 1: Putamen Coverage in AB-1005 Phase 1b Trial

Parameter Result Goal

Source: NeurologyLive, 2025. neurologylive.com

Neurobiological Mechanisms of GDNF Action in Parkinson's Disease Pathophysiology

The therapeutic potential of AB-1005 is based on the known neurorestorative and neuroprotective functions of the GDNF protein it produces. askbio.com

GDNF is recognized as a potent survival factor for dopaminergic neurons. neurology.orgnih.gov Nonclinical studies have demonstrated that GDNF promotes the survival of these critical neurons, which progressively degenerate in Parkinson's disease. askbio.combayer.combiospace.comaskbio.com The fundamental principle of the AB-1005 gene therapy is to restore the local supply of this neurotrophic factor to protect the remaining dopaminergic neurons from further degeneration. bayer.comyoutube.com

Beyond promoting cell survival, GDNF also influences the structure and function of neurons. In nonclinical studies, GDNF has been shown to encourage the morphological differentiation of dopaminergic neurons. bayer.combayer.combiospace.comaskbio.com Research on cultured dopaminergic neurons has revealed that GDNF can enhance synaptic efficacy. nih.govumontreal.ca This is achieved, in part, by promoting the establishment of new, functional synaptic terminals. nih.govumontreal.cabohrium.com

Table 2: Effect of GDNF on Synaptic Terminals in Cultured Dopaminergic Neurons

Condition Outcome
GDNF-Treated Cells Approximate doubling in the number of putative synaptic terminals (synapsin-positive puncta)

Source: PubMed, 2000. nih.gov

This influence on synaptic plasticity suggests that GDNF may not only protect neurons but also improve the function of the surviving neural circuits. nih.govbohrium.com

Table 3: Mentioned Compounds

Compound Name
AB-1005
AAV2-GDNF
Glial Cell Line-Derived Neurotrophic Factor (GDNF)
Levodopa
Gadoteridol
Dopamine
Glutamate
Tyrosine Hydroxylase

Preclinical Evaluation in Neurodegenerative Disease Models

Glial cell line-derived neurotrophic factor (GDNF) is a protein that plays a crucial role in the development and survival of dopaminergic neurons, the primary cell type lost in Parkinson's disease. mdsabstracts.orgclinicaltrials.gov Nonclinical, in vitro studies using midbrain neuronal cell cultures have demonstrated the potent effects of GDNF. bohrium.combayer.com In these experimental systems, recombinant human GDNF has been shown to promote the survival and morphological differentiation of dopaminergic neurons. parkinsonsnewstoday.comucsf.eduaskbio.comnih.gov Furthermore, these studies revealed that GDNF could increase the high-affinity dopamine uptake in these neurons, suggesting a potential to restore function, not just prevent cell death. bayer.com These foundational preclinical findings established the scientific rationale for investigating GDNF-based therapies as a neurorestorative treatment for Parkinson's disease. nih.govnih.gov

Following promising in vitro results, the efficacy of GDNF gene therapy was evaluated in various animal models of Parkinson's disease. Numerous studies in both rodent and non-human primate models have shown that direct delivery of an adeno-associated virus vector serotype 2 carrying the GDNF gene (AAV2-GDNF) can protect and restore the function of the nigrostriatal pathway, which degenerates in Parkinson's disease. oup.comsemanticscholar.org

In primate models using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mimic Parkinsonian damage, bilateral infusion of AAV2-GDNF into the putamen led to significant functional recovery. semanticscholar.org Positron emission tomography (PET) scans showed increased dopaminergic activity in the nigrostriatal pathways of treated animals. semanticscholar.org These primates also exhibited clinical improvement in motor performance without significant adverse effects. semanticscholar.org These findings suggest that AAV2-GDNF can stimulate regeneration in a stably lesioned brain, a key consideration for treating a progressive neurodegenerative disease. semanticscholar.org Studies also confirmed that AAV2 vectors delivered to the putamen are transported to the substantia nigra, the location of dopaminergic neuron cell bodies, in both healthy and lesioned primate brains. parkinsonsnewstoday.comoup.com

However, results have varied depending on the animal model used. While toxin-based models showed positive outcomes, studies in a rat model based on the overexpression of alpha-synuclein (a protein that aggregates in the brains of Parkinson's patients) found that AAV-mediated GDNF overexpression did not prevent the loss of dopaminergic neurons or their terminals. This highlights the complexity of translating preclinical findings and the importance of using multiple models to predict clinical efficacy.

Clinical Translational Research in Parkinson's Disease Patients

Based on the strength of preclinical data, a Phase 1b clinical trial (NCT04167540) was initiated to assess the safety and potential clinical effect of AB-1005 (AAV2-GDNF) in patients with Parkinson's disease. mdsabstracts.orgucsf.eduaskbio.comnih.gov This multi-site, open-label, non-randomized trial enrolled 11 participants who received a one-time, bilateral administration of the gene therapy directly into the putamen. mdsabstracts.orgaskbio.comoup.com The delivery was performed using convection-enhanced delivery, a neurosurgical technique monitored by intraoperative MRI to optimize distribution. mdsabstracts.orgucsf.eduaskbio.com

The study population was divided into two groups based on disease duration and severity: a "mild" cohort with six participants and a "moderate" cohort with five participants. mdsabstracts.orgaskbio.comnih.govoup.com The primary objective of the trial was to evaluate the safety of the procedure and the gene therapy. mdsabstracts.org Secondary outcomes assessed motor and non-motor function using established clinical rating scales like the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and patient-reported motor diaries. parkinsonsnewstoday.comoup.com Participants are being followed for up to five years post-treatment. nih.govoup.com

A critical factor for the potential success of this gene therapy is achieving sufficient coverage of the target brain structure, the putamen. The Phase 1b trial set a goal of greater than 50% coverage of this region. oup.com The use of MRI-monitored convection-enhanced delivery proved successful, with the trial achieving a mean putaminal coverage of 63% (±2%), thereby exceeding the predefined target. mdsabstracts.orgoup.com

The primary outcome of the Phase 1b study was safety, and the results at 18 months post-treatment were favorable. oup.com AB-1005 was reported to be well tolerated by participants in both the mild and moderate cohorts. mdsabstracts.orgparkinsonsnewstoday.comoup.com There were no serious adverse events (SAEs) attributed to the AB-1005 gene therapy itself. mdsabstracts.orgparkinsonsnewstoday.comoup.com

Clinical Trial Outcomes at 18 Months

The following tables summarize key efficacy outcomes from the Phase 1b trial at the 18-month follow-up point, as reported for the two patient cohorts.

Table 1: Moderate Parkinson's Disease Cohort (n=5) - Changes from Baseline

Outcome MeasureMean Change from Baseline (±SE)
MDS-UPDRS Part III OFF Score-18.8 (±6.6)
Motor Diary 'OFF' Time-2.20 (±1.26) hours
Levodopa Equivalent Daily Dose (LEDD)-321.9 (±192.15) mg

Data sourced from preliminary findings presented at the American Academy of Neurology (AAN) Annual Meeting and published in Neurology. mdsabstracts.orgoup.com

Table 2: Mild Parkinson's Disease Cohort (n=6) - 18-Month Status

Outcome Measure18-Month Status
MDS-UPDRS ScoresStable
Motor Diary OutcomesStable
Levodopa Equivalent Daily Dose (LEDD)Stable

Data indicate a general stability of disease symptoms in the mild cohort over the 18-month period. mdsabstracts.orgoup.com

Phase 1b Clinical Trial Design and Initial Outcomes

Longitudinal Assessment of Motor and Non-Motor Function

Long-term data from the Phase 1b clinical trial (NCT04167540) of AB-1005 provide insights into its potential effects on the motor and non-motor functions of individuals with Parkinson's disease. cgtlive.com This open-label study enrolled 11 participants, who were categorized into cohorts with either mild (n=6) or moderate (n=5) stages of the disease. askbio.combiospace.comparkinsonsnewstoday.com Follow-up assessments are planned to continue for up to five years. biospace.compharmabiz.com

At 18 months post-treatment, participants with moderate Parkinson's disease demonstrated improvement in motor function. askbio.com Specifically, these participants showed an improvement in the Movement Disorder Society–Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III OFF score and an increase in normalized "Good ON" time as recorded in patient motor diaries. mdsabstracts.org Throughout this 18-month follow-up period, non-motor assessments remained numerically stable for both the mild and moderate cohorts. askbio.com

Updated data presented at 36 months post-treatment continued to show positive trends for the moderate Parkinson's disease cohort. cgtlive.com These trends were observed in improvements on the MDS-UPDRS and motor diaries. cgtlive.comcgtlive.com Additionally, there were indications of a reduction in the required daily dosage of Parkinson's medications, as measured by the levodopa-equivalent daily dose. cgtlive.com

Table 1: Summary of Longitudinal Findings from Phase 1b Trial of AB-1005
Time PointPatient CohortKey FindingsAssessment Tools
18 MonthsModerate PDImprovement in motor function.MDS-UPDRS Part III (OFF score), PD Motor Diary ("Good ON" time)
18 MonthsMild & Moderate PDNumerical stability in non-motor symptoms.Non-motor symptom scales
36 MonthsModerate PDContinued positive trends in motor improvement and reduction in medication.MDS-UPDRS, PD Motor Diary, Levodopa-Equivalent Daily Dose

Phase 2 Clinical Trial Protocols and Design (e.g., REGENERATE-PD)

Building on the Phase 1b results, AB-1005 is being further evaluated in a Phase 2 clinical trial known as REGENERATE-PD (NCT06285643). cgtlive.comcgtlive.com This study is designed to assess the efficacy and safety of the investigational gene therapy in a larger population. biospace.com The trial is actively enrolling an estimated 87 participants between the ages of 45 and 75 who have been diagnosed with moderate-stage Parkinson's disease. pharmabiz.comcgtlive.com The international study includes clinical sites across the United States, Germany, Poland, and the United Kingdom. bayer.com Participant randomization began in the United States in early 2025, followed by the first European participants later in the year. cgtlive.comaskbio.com

Randomized, Double-Blind, Sham Surgery-Controlled Methodologies

The REGENERATE-PD trial employs a rigorous, scientifically robust design to minimize bias. askbio.com It is a randomized, double-blind, sham surgery-controlled study. mdsabstracts.orgcgtlive.com Participants are randomly assigned on a 2:1 basis to one of two groups. mdsabstracts.org The treatment group receives a single, bilateral infusion of AB-1005 into the putamen, a deep brain structure critical for motor control. cgtlive.com The control group undergoes a sham surgical procedure, which involves bilateral partial burr holes in the skull without penetrating the dura mater (the brain's protective outer layer). cgtlive.com

The double-blind nature of the trial ensures that neither the participants nor the clinical investigators are aware of who has received the active gene therapy versus the sham procedure. parkinsons.org.uk This blinding is maintained until the final participant has completed their 18-month follow-up visit, which is crucial for the unbiased assessment of the treatment's effects. mdsabstracts.org

Primary and Secondary Efficacy Endpoints for Disease Progression Modulation

The REGENERATE-PD trial is structured to evaluate the potential of AB-1005 to modify the progression of Parkinson's disease through a set of clearly defined efficacy endpoints.

The primary efficacy endpoint is the change from the study's start (baseline) to 18 months in "Good ON" time, as measured by the patient-completed Parkinson's Disease Motor Diary. mdsabstracts.orgparkinsonsnewstoday.com This endpoint assesses periods when a patient's motor symptoms are well-controlled.

A range of secondary efficacy endpoints will provide a broader evaluation of the therapy's impact. These include changes in:

Scores on various parts of the MDS-UPDRS (Part III in both OFF and ON medication states, and Part II for motor experiences of daily living). mdsabstracts.org

Time spent in the "OFF" state, as recorded in the PD motor diary. mdsabstracts.org

The severity of involuntary movements, measured by the Unified Dyskinesia Rating Scale. mdsabstracts.org

The daily requirement for levodopa and other Parkinson's medications (levodopa equivalent daily dose). mdsabstracts.org

Various non-motor and quality-of-life assessments. mdsabstracts.org

Additionally, the trial will utilize exploratory assessments , such as ¹⁸F-DOPA uptake and FDG PET imaging, to investigate the biological activity of the therapy within the brain. mdsabstracts.org

Table 2: Efficacy Endpoints for the REGENERATE-PD Phase 2 Trial
Endpoint TypeMeasureTime Frame
PrimaryChange in "Good ON" time (PD Motor Diary)Baseline to 18 Months
SecondaryChange in MDS-UPDRS Scores (Parts II, III OFF/ON)Baseline to 18 Months
SecondaryChange in "OFF" time (PD Motor Diary)Baseline to 18 Months
SecondaryChange in Unified Dyskinesia Rating Scale ScoreBaseline to 18 Months
SecondaryChange in Levodopa Equivalent Daily DoseBaseline to 18 Months
ExploratoryChange in ¹⁸F-DOPA Uptake / FDG PET AnalysisVarious

Regulatory Designations and Their Implications for Clinical Development

AB-1005 has received significant regulatory designations that recognize its potential and are intended to facilitate its clinical development. In February 2025, the U.S. Food and Drug Administration (FDA) granted AB-1005 Regenerative Medicine Advanced Therapy (RMAT) designation. cgtlive.comaskbio.com This designation is granted to investigational regenerative therapies, including gene therapies, that have shown potential to address serious or life-threatening conditions. parkinsonsnewstoday.com The FDA's decision was based on a review of the promising clinical evidence from the Phase 1b trial. cgtlive.comaskbio.com

Ab5 Toxins: a Pivotal Class of Bacterial Virulence Factors and Emerging Therapeutic Agents

Structural Classification and Functional Architecture

The defining characteristic of an AB5 toxin is its hexameric structure, composed of one A-subunit and five B-subunits. wikipedia.orgwikiwand.com This structural arrangement is fundamental to its mode of action, where the B-subunit pentamer acts as a delivery vehicle for the catalytically active A-subunit to enter the host cell. wikipedia.org

Catalytic A-Subunit and its Enzymatic Activities

The A-subunit is responsible for the toxin's cytotoxic effects within the host cell. nih.gov It is typically composed of two domains, A1 and A2, linked by a disulfide bond. nih.govnih.gov The A1 domain contains the catalytic machinery, while the A2 domain forms an alpha-helix that inserts into the central pore of the B-subunit pentamer, anchoring the A-subunit to the B-subunit complex. nih.gov For the A-subunit to become active, the disulfide bond must be cleaved, a process that often occurs in the endoplasmic reticulum of the host cell. wikipedia.org

The enzymatic activity of the A-subunit varies among different AB5 toxin families, leading to a range of effects on host cell physiology. nih.govmdpi.com

Toxin FamilyA-Subunit Enzymatic ActivityCellular TargetConsequence
Cholera Toxin (CT) & Heat-Labile Enterotoxin (LT) ADP-ribosyltransferaseGsα proteinIncreased cAMP levels, ion transport dysregulation
Pertussis Toxin (PT) ADP-ribosyltransferaseGiα proteinIncreased cAMP levels, disruption of G-protein signaling
Shiga Toxin (ST) N-glycosidase28S ribosomal RNAInhibition of protein synthesis, induction of apoptosis
Subtilase Cytotoxin (SubAB) Serine proteaseBiP/GRP78 chaperoneEndoplasmic reticulum stress, apoptosis

Pentameric B-Subunit and its Role in Receptor Binding and Cellular Targeting

The B-subunit is a ring-shaped pentamer that is responsible for recognizing and binding to specific receptors on the surface of host cells. nih.gov This binding is the crucial first step in the intoxication process, determining the toxin's cellular tropism. nih.gov The B-subunits are typically homopentamers, meaning they are composed of five identical protein components, as seen in cholera toxin and Shiga toxin. wikipedia.org However, pertussis toxin is an exception, possessing a heteropentameric B-subunit made up of four different protein components in a specific stoichiometry. wikipedia.orgnih.gov

The interaction between the B-subunit and host cell receptors is highly specific and involves the recognition of particular glycan structures on glycoproteins or glycolipids. nih.govnih.gov This specificity dictates which cell types a particular toxin can target.

Subfamilies and Distinct Molecular Properties

AB5 toxins are classified into distinct families based on the sequence homology and catalytic activity of their A-subunit. nih.govnih.gov

Cholera Toxin (CT) and Heat-Labile Enterotoxins (LT): Produced by Vibrio cholerae and enterotoxigenic Escherichia coli (ETEC) respectively, these toxins are responsible for profuse watery diarrhea. nih.gov Their A-subunits are ADP-ribosyltransferases that target the Gsα component of heterotrimeric G-proteins, leading to a massive increase in intracellular cAMP levels. nih.gov

Pertussis Toxin (PT): Secreted by Bordetella pertussis, the causative agent of whooping cough, this toxin also acts as an ADP-ribosyltransferase. nih.gov However, its target is the Giα component of G-proteins, which also results in elevated cAMP levels. nih.gov

Shiga Toxin (ST): Produced by Shigella dysenteriae and Shiga toxin-producing E. coli (STEC), this toxin family is associated with bloody diarrhea and hemolytic-uremic syndrome. wikipedia.orgwashington.edu The A-subunit of Shiga toxin is an RNA N-glycosidase that cleaves a specific adenine base from the 28S rRNA of the large ribosomal subunit, thereby halting protein synthesis and triggering cell death. wikipedia.orgnih.gov

Subtilase Cytotoxin (SubAB): This is a more recently discovered family of AB5 toxins produced by certain strains of STEC. nih.gov The A-subunit of SubAB is a subtilase-like serine protease that specifically cleaves the endoplasmic reticulum chaperone BiP (also known as GRP78). wikipedia.orgnih.gov This cleavage induces severe ER stress, ultimately leading to apoptosis. wikipedia.orgmdpi.com

Detailed Molecular Mechanisms of Cellular Entry and Cytotoxicity

The journey of an AB5 toxin from the extracellular space to its cytosolic target is a highly orchestrated process involving several key cellular pathways. nih.govnih.gov

Receptor-Mediated Endocytosis and Specific Glycan Receptor Recognition

The initial and critical step in cellular entry is the binding of the pentameric B-subunit to specific glycan receptors on the host cell surface. nih.govnih.gov This high-affinity interaction triggers the internalization of the toxin-receptor complex through receptor-mediated endocytosis. researchgate.net The mode of endocytosis can be either clathrin-dependent or clathrin-independent, depending on the specific toxin and cell type. wikipedia.orgwikiwand.com

The specificity of receptor recognition is a defining feature of each toxin subfamily:

Cholera Toxin and Heat-Labile Enterotoxin primarily bind to the ganglioside GM1. wikipedia.orgresearchgate.net

Pertussis Toxin does not have a single specific receptor but binds to sialylated glycoproteins. wikipedia.org

Shiga Toxin recognizes the globotriaosylceramide (Gb3) receptor. wikipedia.orgdntb.gov.ua

Subtilase Cytotoxin preferentially binds to glycans terminating in α2-3-linked N-glycolylneuraminic acid (Neu5Gc). wikipedia.org

ToxinPrimary ReceptorReceptor Type
Cholera Toxin (CT) Ganglioside GM1Glycolipid
Pertussis Toxin (PT) Sialylated glycoproteinsGlycoprotein
Shiga Toxin (ST) Globotriaosylceramide (Gb3)Glycolipid
Subtilase Cytotoxin (SubAB) N-Glycolylneuraminic acid (Neu5Gc) containing glycansGlycoprotein

Retrograde Intracellular Trafficking via Golgi Apparatus to Endoplasmic Reticulum (ER)

Following endocytosis, the toxin is encapsulated in an early endosome. mdpi.com To avoid degradation in lysosomes, most AB5 toxins are sorted and transported through a retrograde trafficking pathway. nih.govnih.gov This pathway involves movement from the early endosomes to the trans-Golgi network (TGN) and then further backwards through the Golgi apparatus to the endoplasmic reticulum (ER). mdpi.comnih.gov

This retrograde transport is essential for the toxin's cytotoxic effect, as the ER provides the necessary cellular machinery for the A-subunit to be processed and translocated into the cytosol. nih.govnih.gov Once in the ER, the disulfide bond linking the A1 and A2 domains of the A-subunit is reduced, often by the enzyme protein disulfide isomerase (PDI). wikipedia.orgnih.gov The now-separated and unfolded A1 catalytic domain is then retro-translocated across the ER membrane into the cytosol, likely utilizing the cell's ER-associated degradation (ERAD) machinery. nih.govresearchgate.net Upon reaching the cytosol, the A1 domain refolds and exerts its specific enzymatic activity on its target, leading to cellular dysfunction and disease. nih.gov

Proteolytic Cleavage and Disulfide Bond Reduction for A-Subunit Release and Translocation

This section cannot be addressed as AB-005 is a small molecule synthetic cannabinoid and does not possess the A-B subunit structure characteristic of AB5 toxins. It does not undergo proteolytic cleavage or disulfide bond reduction for activation or cellular entry in the manner of these toxins.

Diverse A-Subunit Host Target Modulation and Cellular Effects

As this compound lacks an A-subunit, the following subsections detailing the cellular effects of such a subunit are not applicable.

G Protein and Adenylyl Cyclase Activation Leading to Increased Intracellular cAMP

While this compound, as a cannabinoid receptor agonist, does interact with G protein-coupled receptors (GPCRs), its mechanism is distinct from that of AB5 toxins like cholera toxin, which directly ADP-ribosylates G proteins to constitutively activate adenylyl cyclase. The specific downstream signaling pathways for this compound are not detailed in the context of the provided outline.

ER Chaperone Protein Interactions and Induction of ER Stress Response

The interaction with ER chaperone proteins and induction of the ER stress response is a key feature of the intracellular trafficking of certain AB5 toxins. This mechanism is not a recognized aspect of the pharmacology of the synthetic cannabinoid this compound.

Cleavage of SNARE Complex Proteins and Neurotransmission Inhibition (for specific neurotoxins)

Cleavage of SNARE proteins is characteristic of specific neurotoxins (like botulinum neurotoxin, which has an A-B structure but is not a typical AB5 toxin) and is not a mechanism of action for this compound.

Apoptosis Induction Pathways

Information regarding the specific pathways of apoptosis induction related to this compound is not available in the context of the mechanisms described for AB5 toxins.

Ab5 Derivatives of Cyclotriphosphazene: Design and Applications of Dendrimeric Architectures

Synthetic Strategies for Precisely Defined Dendritic Structures

The synthesis of dendrimers from AB5 cyclotriphosphazene derivatives allows for a high degree of control over the final molecular architecture. This precision is crucial for tailoring the properties of the dendrimers for specific applications.

The functionalization of the cyclotriphosphazene core is a key step in the synthesis of AB5-derived dendrimers. The differential reactivity of the chlorine atoms on the N₃P₃ ring enables the introduction of a single unique functionality (A) and five identical branching functionalities (B). mdpi.comresearchgate.net This "A" group can be a reactive handle for further conjugation, such as grafting to a surface or linking to another macromolecule, while the five "B" groups serve as the foundation for the growth of the dendritic branches. researchgate.netnih.gov

Modification of the branching points is achieved through iterative reaction sequences. A common strategy involves the reaction of the five chloro-substituents with a molecule containing two distinct functional groups, one to attach to the phosphazene ring and the other to serve as the new terminal group for the next generation of the dendrimer. This step-by-step growth ensures a well-defined structure with a precise number of terminal groups at each generation. encyclopedia.pub

Traditional dendrimer synthesis can be a lengthy and laborious process. To address this, accelerated methods for the synthesis of layered dendrimers have been developed using AB5 cyclotriphosphazene derivatives. One such approach involves the preparation of two different AB5 monomers, one bearing five aldehyde groups and one azide, and the other with five phosphine groups and one hydrazine. mdpi.comproquest.com

Starting with a core molecule, these monomers can be added sequentially. For instance, a hexaaldehyde core (generation 0) can be reacted with the hydrazine-functionalized AB5 monomer to create a first-generation dendrimer with 30 phosphine terminal groups. mdpi.comproquest.com This method significantly speeds up the construction of higher-generation dendrimers with precisely defined, layered structures.

Another accelerated strategy for creating "onion peel" dendrimers involves the use of orthogonal coupling reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene click chemistry. cdnsciencepub.comresearchgate.net These highly efficient and chemoselective reactions allow for the rapid and modular construction of dendrimers with distinct chemical layers. cdnsciencepub.comrsc.org For example, a cyclotriphosphazene core can be functionalized with a single azide group and five allyl groups. The azide can then be "clicked" with an alkyne-containing core, and the allyl groups can be further functionalized in a subsequent step. nih.gov

Structural Diversity of Dendrimeric Architectures

The use of AB5 cyclotriphosphazene building blocks allows for the creation of a wide variety of sophisticated and functionally diverse dendrimeric architectures beyond simple spherical dendrimers.

"Onion-peel" or layered dendrimers are characterized by having distinct chemical compositions in different layers or generations of the dendrimer. cdnsciencepub.comrsc.org This is achieved by using different building blocks for each growth step. The accelerated synthesis methods mentioned previously are particularly well-suited for creating these structures. mdpi.comproquest.com These layered dendrimers can be designed to have specific properties in different regions of the macromolecule, such as a hydrophilic exterior and a hydrophobic interior, making them promising candidates for drug delivery applications. A notable example involved the synthesis of an onion peel glycodendrimer with up to 90 lactose moieties on its surface, which demonstrated multivalent effects in biological interactions. nih.gov

"Dumbbell-shape" dendrimers are constructed by linking two AB5 cyclotriphosphazene-based dendrons through a central bifunctional core. mdpi.comencyclopedia.pub This core can be a fluorophore, leading to fluorescent dumbbell-shaped dendrimers that have been used for in vivo imaging of vascular networks. encyclopedia.pub The synthesis of these structures typically involves the stepwise growth of dendrons on either side of the central core molecule. mdpi.com

Janus dendrimers are a fascinating class of molecules named after the two-faced Roman god. These dendrimers consist of two distinct dendrons with different chemical properties joined at their focal points. mdpi.comnih.gov The synthesis of Janus dendrimers can be achieved through methods such as peptidic coupling or condensation reactions between two pre-formed dendrons, one functionalized with a carboxylic acid and the other with a tyramine, or one with an aldehyde and the other with a hydrazide. mdpi.com Another approach involves the click reaction between two different AB5-derived dendrons, one bearing an alkyne and the other an azide at their respective cores. researchgate.net This architectural design results in amphiphilic macromolecules with two distinct faces, which can self-assemble into complex supramolecular structures. nih.govresearchgate.net

Biomedical Applications and Underlying Mechanisms

Dendrimers based on cyclotriphosphazene have shown significant promise in various biomedical fields. rsc.orgrsc.org Their well-defined structure, multivalency, and tunable surface functionalities make them ideal candidates for applications ranging from drug delivery to diagnostics. rsc.orgnih.gov

Phosphorus-containing dendrimers, including those derived from cyclotriphosphazene, have been investigated for their intrinsic therapeutic properties. nih.gov They have shown potential in combating cancer, inflammation, and neurodegenerative diseases. encyclopedia.pubrsc.org The mechanism of action is often related to the interaction of the dendrimer's terminal groups with biological targets. For instance, dendrimers with positively charged surfaces can interact with negatively charged cell membranes, facilitating cellular uptake.

In the realm of nanomedicine, cyclotriphosphazene-based dendrimers are being explored as nanocarriers for the delivery of therapeutic agents. rsc.orgresearchgate.net Their internal cavities can encapsulate drug molecules, while their surface can be modified with targeting ligands to direct them to specific cells or tissues. This targeted delivery can enhance the efficacy of the drug while minimizing side effects. researchgate.net

Fluorescently labeled dendrons derived from AB5 cyclotriphosphazene are valuable tools for studying biological mechanisms. mdpi.comencyclopedia.pub By tracking the movement and localization of these dendrimers within cells and organisms, researchers can gain insights into their mode of action and biodistribution. encyclopedia.pub For example, the use of fluorescent dumbbell-shaped dendrimers has enabled the visualization of the vascular network in living animals. encyclopedia.pub

The multivalent nature of these dendrimers is key to many of their biological activities. By presenting multiple copies of a ligand on their surface, they can engage in strong, multivalent interactions with biological receptors. This "dendritic effect" or "multivalency effect" can lead to significantly enhanced binding affinity and biological activity compared to their monovalent counterparts. nih.gov This has been demonstrated with glycodendrimers, where the multivalent presentation of sugars leads to enhanced binding to lectins, which are carbohydrate-binding proteins involved in various biological processes. cdnsciencepub.com

Antineoplastic and Anticancer Activities

AB5 derivatives of cyclotriphosphazene form the basis for phosphorus dendrimers that have demonstrated notable anticancer properties. mdpi.comencyclopedia.pub Research indicates that these dendrimeric structures can be engineered to target and eliminate cancer cells through various mechanisms. The multifunctional surface of these dendrimers allows for the attachment of targeting moieties, enhancing their specificity for tumor cells and minimizing off-target effects. Their unique architecture is also crucial for their therapeutic efficacy. nih.gov

The antineoplastic activity of these compounds is partly attributed to their ability to induce apoptosis in cancer cells. mdpi.com By activating intrinsic cell death pathways, these dendrimers can effectively halt the proliferation of malignant cells. The versatility in the design of these molecules allows for the development of various generations of dendrimers, each with a specific number of terminal functions that can be tailored for optimal anticancer activity. mdpi.com

Anti-inflammatory and Immunomodulatory Potentials

Dendrimers derived from AB5 cyclotriphosphazene have been investigated for their potent anti-inflammatory and immunomodulatory effects. mdpi.comencyclopedia.pub They have shown efficacy in models of chronic inflammation, such as rheumatoid arthritis and encephalomyelitis. mdpi.comencyclopedia.pub The mechanism of action often involves the modulation of immune cell responses.

For instance, certain fluorescently-labeled dendrons based on these derivatives have been used to study their immunomodulatory effects. It was observed that they can inhibit the activation and proliferation of CD4+ T cells without compromising their viability. encyclopedia.pub This selective inhibition is significant as these cells play a crucial role in the inflammatory cascade. Furthermore, these dendrimers can induce the activation of monocytes, highlighting their complex interaction with the immune system. nih.gov

A notable example is the azabisphosphonate-capped (ABP) dendrimer, which has demonstrated therapeutic efficacy in preclinical models of chronic inflammatory disorders. researchgate.net Its anti-inflammatory effects are linked to the activation of IL-10-producing immune cells, which are key regulators of the immune response. researchgate.net

Efficacy in Neurodegenerative Disease Models

The application of phosphorus dendrimers, including those derived from AB5 cyclotriphosphazene, extends to the challenging field of neurodegenerative diseases. mdpi.comresearchgate.net While research is ongoing, these nanomaterials are being explored as both therapeutic agents and drug delivery systems for conditions like Alzheimer's and Parkinson's disease. mdpi.comencyclopedia.pub

In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, an amino-bis(methylene phosphonate)-capped ABP dendrimer was shown to prevent the development and inhibit the progression of the disease. nih.gov The therapeutic benefit was comparable to an approved treatment and was associated with the promotion of IL-10-producing CD4+ T cells, indicating a shift towards an anti-inflammatory response. nih.gov

Furthermore, neutral phosphorus dendrimers have demonstrated neuroprotective actions in mouse cortical neurons and human brain organoids by interfering with excitotoxic mechanisms, which are implicated in several neurodegenerative disorders. nih.gov These dendrimers were found to inhibit the activation of the intrinsic apoptotic pathway in neurons, suggesting a potential mechanism for their neuroprotective effects. nih.gov Their ability to be taken up by neurons both in vitro and in more complex 3D brain models underscores their potential for treating central nervous system disorders. nih.gov

Role as Carriers for Biomolecules and Therapeutic Agents

The well-defined structure and multivalency of dendrimers synthesized from AB5 cyclotriphosphazene make them excellent candidates for drug and biomolecule delivery. mdpi.comencyclopedia.pub Their architecture allows for the encapsulation or covalent conjugation of therapeutic agents, enhancing their solubility, stability, and bioavailability. nih.gov

These dendrimers can be tailored to carry a variety of cargo, from small molecule drugs to larger biomolecules. mdpi.com The surface functionalities can be modified to control the release of the payload at the target site, thereby improving therapeutic efficacy and reducing systemic toxicity. The use of these dendrimers as carriers is a promising strategy to overcome the limitations of conventional drug delivery systems. nih.gov

Cellular Internalization Mechanisms (e.g., Endocytosis)

The biological activity of these dendrimers is contingent upon their ability to enter target cells. Studies have indicated that the primary mechanism for cellular uptake is endocytosis. mdpi.com This process involves the cell membrane engulfing the dendrimer to form an intracellular vesicle.

The specifics of the endocytic pathway can depend on the physicochemical properties of the dendrimer, such as its size, charge, and surface chemistry. Understanding these internalization mechanisms is crucial for the rational design of dendrimers with enhanced cellular uptake and intracellular targeting capabilities. nih.gov The ability to efficiently enter cells is a key determinant of their efficacy as therapeutic agents and delivery vehicles. mdpi.com

Intracellular Signaling Cascades and Apoptosis Activation (e.g., Bax Translocation, AIF Release, DNA Fragmentation)

Once inside the cell, dendrimers derived from AB5 cyclotriphosphazene can trigger specific intracellular signaling cascades that lead to programmed cell death, or apoptosis. mdpi.com This is a critical mechanism for their anticancer activity.

A proposed mechanism involves the translocation of the pro-apoptotic protein Bax to the mitochondria. mdpi.com This event disrupts the mitochondrial membrane potential and leads to the release of Apoptosis Inducing Factor (AIF) into the cytosol. mdpi.com AIF then translocates to the nucleus, where it induces large-scale DNA fragmentation, a hallmark of apoptosis, without altering the cell cycle. mdpi.com This cascade of events highlights the ability of these dendrimers to interact with and modulate fundamental cellular processes to achieve a therapeutic outcome.

Apoptotic EventRole of AB5 Cyclotriphosphazene Dendrimer
Bax Translocation Induces the movement of Bax protein to the mitochondria.
AIF Release Triggers the release of Apoptosis Inducing Factor from the mitochondria.
DNA Fragmentation Leads to severe fragmentation of nuclear DNA.

Functionalization with Fluorescent Groups for Biological Tracking and Deciphering Intracellular Behavior

To better understand the mechanisms of action of these dendrimers, researchers have attached fluorescent groups to their core. mdpi.comencyclopedia.pub This functionalization allows for the real-time tracking of the dendrimers' behavior within cells and in vivo.

Ab Functionalized Cholestanes: Structure Activity Relationships in Steroid Receptor Modulation and Cytotoxicity

Structure-Activity Relationship (SAR) Studies of Antiproliferative and Steroid Receptor Activities

SAR analysis of a library of AB-functionalized cholestane (B1235564) derivatives has revealed key structural features critical for their antiproliferative activities and effects on steroid hormone receptors nih.govcas.czcas.cz.

Importance of Specific Hydroxy and Oxo Groups on Biological Activity

Research indicates that the presence of a 3-hydroxy or 3-oxo group on the cholestane structure is necessary for optimal biological activity nih.gov. These functional groups likely play a significant role in the interaction of the compounds with their biological targets, including steroid receptors and cellular components involved in proliferation and cytotoxicity.

Cellular Mechanisms of Action in Cancer Cell Lines

Active cholestane derivatives have been shown to influence various cellular processes in cancer cell lines, contributing to their antiproliferative effects nih.govcas.cz.

Impact on Cell Viability and Proliferation

Certain AB-functionalized cholestane derivatives exhibit strong cytotoxic activity in several human normal and cancer cell lines nih.gov. Two active cholestane derivatives, in particular, have been shown to strongly influence cell viability and proliferation in hormone-sensitive (MCF7) and hormone-insensitive (MDA-MB-468) breast cancer cell lines nih.govcas.cz. This suggests that their mechanism of action is not limited to hormone receptor modulation and may involve other pathways affecting cell survival and growth.

Recombinant Human Activin B Protein E.g., 659 Ab 005 : a Member of the Tgf Beta Superfamily

Diverse Biological Activities and Physiological Roles

Activin B plays crucial roles in a variety of biological activities and physiological processes throughout development and in adult organisms anshlabs.comleinco.comcellgs.com.

Mesoderm Induction and Early Embryonic Development

Activins (B217808), including Activin B, are potent inducers of mesoderm during early embryonic development, particularly in amphibians like Xenopus laevis nih.govplos.orgpnas.orgbioone.org. They are considered crucial for initial mesoderm induction nih.gov. Studies in Xenopus embryos have shown that Activin B mRNA is present during blastula and early gastrula stages, and its expression becomes restricted to specific regions like the dorso-anterior region in neurula stage embryos nih.gov. Activin B can act as a morphogen, inducing different mesodermal tissue types in a dose-dependent manner in Xenopus animal cap explants pnas.orgbioone.org. Higher concentrations tend to induce mesoderm with a more anterior character pnas.org. Activin B also plays a role in controlling the cell cycle during early Xenopus development; inhibition of Activin B function can lead to failure of dorsal axial mesodermal cells to exit the cell cycle, resulting in gastrulation defects plos.org. Activin is considered one of the initial signals responsible for establishing the embryonic body plan in early amphibian development bioone.org.

Neural Cell Differentiation and Neurogenesis

Activin B is involved in neural cell differentiation and neurogenesis cellgs.comleadgenebio.comnovusbio.com. In the olfactory epithelium model system, Activin βB (the subunit forming Activin B) inhibits the expansion of stem and early progenitor cells, collaborating with GDF11 which inhibits the expansion of immediate neuronal precursors biologists.comresearchgate.net. The interplay between Activin βB and GDF11 influences whether stem/progenitor cells differentiate into glial or neuronal fates biologists.comresearchgate.net. Studies in Drosophila larval brains indicate that Activin-type TGF-β signaling, mediated by the type-I receptor Baboon (a receptor for Activin ligands), is crucial for postembryonic neurogenesis, affecting the proliferation of neuroblasts and neuroepithelial cells biorxiv.org. Extrinsic Activin signaling has also been shown to cooperate with intrinsic temporal programs to increase neuronal diversity elifesciences.org.

Bone Remodeling and Skeletal Homeostasis

Activins are highly expressed in bone and have been associated with bone remodeling and skeletal homeostasis anshlabs.comleinco.comcellgs.comutupub.fi. Members of the TGF-β superfamily, including activins, play important roles in regulating bone mass pnas.orgelifesciences.org. Activin A, a closely related activin, is one of the most abundant TGF-β/BMP family members in bone and functions as a paracrine hormone pnas.org. While Activin A has been reported to stimulate bone formation directly and enhance fracture healing in animal models, the specific roles of Activin B in bone remodeling are an active area of research utupub.fipnas.org. Studies using inhibitors of activin signaling, such as soluble activin type IIB receptor (ActRIIB-Fc), have shown improvements in bone mass and strength in various animal models, suggesting that targeting activin signaling pathways could be a potential therapeutic approach for skeletal disorders utupub.fi. Activins can also stimulate the formation of osteoclasts in bone marrow-derived cultures pnas.org.

Regulation of Hematopoiesis

Activin B is involved in the regulation of hematopoiesis anshlabs.comleinco.comcellgs.com. The TGF-β superfamily signaling pathway, which includes activins, plays an essential role in regulating hematopoiesis mjhid.orgashpublications.org. Studies in Drosophila have shown that Activin-β, expressed by sensory neurons, regulates the proliferation and adhesion of hemocytes (blood cells) nih.govscilit.comresearchgate.net. This regulation is dependent on the activity of the peripheral nervous system nih.govscilit.com. In the context of human hematopoiesis, Activin A and BMPs are involved in the regulation of various stages of cell differentiation ashpublications.org. While Activin A and BMP2 have been shown to induce commitment and differentiation towards erythropoiesis, Activin A and BMP2 did not show effects on human megakaryopoietic engagement and differentiation in one study ashpublications.org. Activin A has also been shown to promote differentiation of certain erythroleukemic cells in vitro and synergize with erythropoietin in stimulating erythroid colony formation oup.com.

Functions in Reproductive Physiology

Activin B has significant functions in reproductive physiology oup.comwikipedia.organshlabs.comleinco.comcellgs.com. Activins were initially discovered based on their ability to stimulate FSH release from the anterior pituitary oup.comwikipedia.orgbioscientifica.combioscientifica.comnih.gov. Activin B, like Activin A, stimulates the release of FSH oup.comwikipedia.orgoup.comnih.gov. Activins are produced in the gonads, pituitary gland, placenta, and other organs wikipedia.org. In the ovary, activins promote oocyte maturation and regulate granulosa cell steroidogenesis oup.com. They are also essential in endometrial repair, decidualization, and maintaining pregnancy oup.com. In males, activin enhances spermatogenesis wikipedia.org. While Activin A may play a dominant role in testis function relative to Activin B in mice, maintenance of βB-subunit production is important for normal testis function in men bioscientifica.com. Disruptions to activin/inhibin balance are associated with infertility and gonadal tumors bioscientifica.com.

Induction of Hemoglobin Expression in Specific Cell Lines (e.g., K562 Human Chronic Myelogenous Leukemia Cells)

A well-established in vitro activity of Activin B is its ability to induce hemoglobin expression in specific cell lines, such as the K562 human chronic myelogenous leukemia cell line leadgenebio.comrndsystems.comrndsystems.comoup.com. This property is frequently used as a bioassay to measure the biological activity of recombinant human Activin B leadgenebio.comrndsystems.comrndsystems.com. Studies have shown that purified recombinant human Activin B stimulates hemoglobin accumulation in K562 cells in a dose-dependent manner rndsystems.comoup.com. The potency of Activin B in this assay has been reported to be comparable to that of Activin A oup.com.

Data Table: Biological Activity in K562 Cells

AssayReported ED₅₀ Range (ng/mL)Reference
Induction of Hemoglobin Expression<0.7 leadgenebio.com
Induction of Hemoglobin Expression0.2-1.2 rndsystems.comrndsystems.com
Induction of Hemoglobin Accumulation2.2 ± 0.4 oup.com

Note: ED₅₀ values can vary depending on the specific assay conditions, source of recombinant protein, and measurement method.

Data Table: Recombinant Human Activin B Protein Characteristics

CharacteristicDescriptionReference
Subunit CompositionDisulfide-linked homodimer of two βB chains anshlabs.com
Mature Protein Size~12.8 kDa (monomer), ~25.6 kDa (dimer) anshlabs.comleinco.com
Amino Acid Residues115 (mature peptide) anshlabs.comleadgenebio.comoup.com
Signaling ReceptorActivin Receptor type II (ActRII) anshlabs.comleinco.comcellgs.com
Intracellular SignalingPrimarily SMAD2/SMAD3 phosphorylation oup.comwikipedia.org
Purity (Recombinant)>90% or >95% by SDS-PAGE leinco.comraybiotech.comnih.govrndsystems.com
Endotoxin Level<0.10 EU per 1 μg leadgenebio.comrndsystems.com

Receptor Binding and Signal Transduction Mechanisms

Activins, including Activin B, exert their biological activities by binding to a heterodimeric receptor complex composed of type I and type II transmembrane serine-threonine kinases. rndsystems.comleinco.com

Interaction with Activin Receptor Type II (Act RII) and Subsequent Association with Activin Receptor Type I (Act RI)

Activin B signals through the Activin Receptor type II (Act RII). leinco.comcellgs.com Two forms of activin receptor type II have been identified: Act RII-A and Act RII-B. rndsystems.comleinco.com Activin binds directly to the type II receptor. rndsystems.comleinco.com This binding event facilitates the association of the complex with a type I activin receptor (Act RI), initiating signal transduction. rndsystems.comleinco.com Two forms of activin receptor type I, Act RI-A and Act RI-B, have been identified. rndsystems.comleinco.com Activin receptor-like kinases 4 (ALK4) and 7 (ALK7) are considered the authentic type I receptors for activins and nodal. nih.gov

Downstream Signaling Pathways and Cellular Responses

Once the ligand-receptor complex is formed, the activated type II receptor phosphorylates and activates the type I receptor. abcam.comoup.com The activated type I receptor then binds and phosphorylates receptor-regulated SMAD proteins, specifically SMAD2 and SMAD3, on serine residues at their C-terminal tail. nih.govabcam.com These phosphorylated SMAD proteins then multimerize with the co-mediator SMAD, SMAD4, and translocate into the nucleus to regulate the transcription of target genes in cooperation with nuclear cofactors. nih.gov

Beyond the canonical SMAD pathway, Activin B has been shown to activate other signaling pathways. For instance, Activin B promotes epithelial wound healing in vivo through the RhoA-JNK signaling pathway. plos.org Activation of JNK and cJun is induced by Activin B in wounded skin. plos.org The RhoA-Rock-JNK-cJun pathway is indicated as acting downstream of RhoA-Rock in Activin B-induced wound healing. plos.org Additionally, Activin B can induce actin stress fiber formation and cell migration in bone marrow-derived mesenchymal stem cells (BMSCs) via the ERK and JNK signal pathways. nih.gov Activin B-activated Cdc42 signaling also plays a key role in regulating adipose-derived mesenchymal stem cells-mediated skin wound healing by influencing cell migration, proliferation, and secretion. nih.gov The Cdc42-Erk-Srf pathway is required for Activin B-induced proliferation in ADSCs. nih.gov

Clinical and Research Significance

Activin B's multifaceted nature implicates it in numerous physiological and pathological scenarios, making it significant in clinical and research settings. prospecbio.com

Potential as a Biomarker (e.g., for Metastasis)

Recent research has connected the deregulation of Activin B to various types of cancer. prospecbio.com Studies have suggested that Activin B might be a useful biomarker for metastasis in certain cancers. nih.govnih.gov For example, Activin B (INHBB) was found to be up-regulated in oral squamous cell carcinoma (OSCC)-derived cell lines and correlated significantly with regional lymph node metastasis in OSCC cases. researchgate.netnih.gov In vitro experiments showed that knockdown of INHBB inhibited tumoral metastatic activity, and treatment with Activin B restored these activities. nih.govnih.gov This suggests that Activin B plays a role in promoting cellular motility and invasiveness in OSCC, potentially by controlling EMT-related gene expression. nih.gov Elevated levels of inhibins, including those containing the beta B subunit, have been widely reported in multiple cancers. biorxiv.org Overexpression of INHBB is associated with poor survival in OSCC. researchgate.net

Applications in Developmental Biology and Regenerative Medicine Research

Activin B's roles extend to embryogenesis and organogenesis. prospecbio.com Activins are considered important regulators of early developmental processes in vertebrates. biologists.com They have the capacity to act as mesoderm-inducing factors in amphibian development. biologists.com Studies in mice suggest a role for activins in a variety of developmental processes during organogenesis. biologists.com Activin B, specifically, may be involved in the development of the stomach, central nervous system, and eyelids. biologists.com Gene disruption studies in mice have shown that the activin βB subunit gene disruption leads to defects in eyelid outgrowth and closure during development. biologists.com Activins are also important in embryonic induction, morphogenesis of branched glandular organs, development of limbs and the nervous system, craniofacial and dental development, and morphogenesis of the Wolffian duct. nih.govoup.com

In regenerative medicine, Activin B holds potential due to its capacity to regulate cellular processes involved in tissue repair. prospecbio.com Its influence over cellular proliferation, differentiation, and apoptosis is significant in physiological scenarios like wound healing. prospecbio.com Activin B has been reported to promote the proliferation and migration of keratinocytes in vitro via the RhoA-JNK signaling pathway and promotes epithelial wound closure in vivo. plos.org It stimulates the proliferation of keratinocytes and hair follicle cells in wounded skin and promotes re-epithelization and hair follicle regeneration. plos.org Activin B also promotes BMSC-mediated cutaneous wound healing by regulating cell migration. nih.gov Attenuating myostatin/activin signaling, for example, using a soluble activin receptor type IIb, has shown promise in promoting muscle regeneration and decreasing fibrosis in models of muscle damage. mdpi.com

Here is a summary of some research findings related to Activin B's role in cellular processes:

Cellular ProcessEffect of Activin BRelevant Signaling PathwaysSource(s)
Cell ProliferationStimulates proliferation of keratinocytes, hair follicle cells, and ADSCs.RhoA-JNK, Cdc42-Erk-Srf (in ADSCs) plos.orgnih.gov
Cell MigrationPromotes migration of keratinocytes, BMSCs, and ADSCs.RhoA-JNK, ERK, JNK, Cdc42 plos.orgnih.govnih.gov
Cell DifferentiationInfluences differentiation during early murine development. biologists.com
ApoptosisPlays a role in the modulation of apoptosis. prospecbio.com
Wound HealingPromotes epithelial wound closure, re-epithelization, and hair follicle regeneration.RhoA-Rock-JNK-cJun plos.org
Tumoral InvasivenessPromotes invasiveness in OSCC.Potentially via controlling EMT-related gene expression. nih.govnih.gov
Tumoral MetastasisCorrelated with regional lymph node metastasis in OSCC.Potentially via controlling EMT-related gene expression. researchgate.netnih.gov
Muscle RegenerationAttenuation of signaling promotes muscle regeneration.Myostatin/Activin signaling (via ActRIIB and Smad2/3) mdpi.com
Fibrosis (Muscle)Attenuation of signaling decreases fibrosis.Myostatin/Activin signaling (via ActRIIB and Smad2/3) mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.